molecular formula C10H11Cl2N3 B1612657 1-(4-chlorobenzyl)-1H-pyrazol-5-amine CAS No. 30153-85-6

1-(4-chlorobenzyl)-1H-pyrazol-5-amine

Cat. No. B1612657
CAS RN: 30153-85-6
M. Wt: 244.12 g/mol
InChI Key: XYCDEBZUXMZCHS-UHFFFAOYSA-N
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Description

“1-(4-chlorobenzyl)-1H-pyrazol-5-amine” is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-chlorobenzyl” part suggests the presence of a benzyl group with a chlorine atom attached to the fourth carbon .


Molecular Structure Analysis

The molecular structure of “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would likely include a pyrazole ring attached to a benzyl group with a chlorine atom. The exact structure would depend on the specific locations of these groups .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on the specific conditions and reagents used. Generally, compounds with similar structures can undergo reactions like oxidation, reduction, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on its specific structure. For example, the presence of a chlorine atom might make the compound more polar, affecting its solubility and reactivity .

Scientific Research Applications

Antimalarial Applications

The compound has been used in the synthesis of structurally simple synthetic 1, 4-disubstituted piperidines with high selectivity for resistant Plasmodium falciparum . This suggests potential applications in the development of novel antimalarial molecules .

Synthesis and Characterization

Various derivatives of the compound have been synthesized using condensation reactions, employing techniques like X-ray crystallography for structural analysis. These studies emphasize the chemical’s flexibility in forming different compounds.

Crystal Structure Analysis

Crystallographic studies reveal that the piperidine ring in these compounds typically adopts a chair conformation, providing insights into their molecular geometry.

Antiproliferative Activity

Some derivatives of the compound have been evaluated for their antiproliferative effects against various human cell lines, indicating potential applications in cancer research.

Antitubercular Activities

Certain cyclopropyl methanol derivatives, which include a piperidine structure similar to the compound, have demonstrated significant antitubercular activity. This suggests potential for tuberculosis treatment.

Insecticidal Properties

Studies on compounds derived from Piper nigrum Linn. containing piperidine structures have shown insecticidal properties. This indicates potential agricultural uses.

Electrochemical Oxidation

Research on the electrochemical oxidation of piperidin-4-ones, related to the compound, highlights their potential in synthetic chemistry applications.

Future Directions

The future directions for the compound could involve further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria. This may yield important antimalarial leads.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may also interact with various biological targets.

Mode of Action

It is known that the position of the chlorine atom in similar compounds critically determines their antibacterial activity . This suggests that the chlorine atom in 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may play a crucial role in its interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit various biological activities . This suggests that 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may also have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on its potential applications. For example, if it has pharmaceutical properties, future research might focus on optimizing its synthesis and studying its biological effects .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14/h1-6H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKYYTMQFAWPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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